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molecular formula C9H15NS B8470217 N-pentylthiophen-3-amine

N-pentylthiophen-3-amine

Cat. No. B8470217
M. Wt: 169.29 g/mol
InChI Key: SWOJXXRSCNLGBD-UHFFFAOYSA-N
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Patent
US07799798B2

Procedure details

To a solution of N-3-thienylpentanamide (13.4 g, 73.0 mmol) in THF (200 mL) was added LiAlH4 (3.50 g, 100 mmol) at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 h and at 60° C. for 1 h. After cooling down to ambient temperature, the reaction was quenched by the addition of saturated sodium sulfate dropwise until the color change from green to white and diluted with THF (200 mL). The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography to yield the title compound (9.70 g, 79%): MS (ES+) m/z 170.3 (M+1).
Name
N-3-thienylpentanamide
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([NH:6][C:7](=O)[CH2:8][CH2:9][CH2:10][CH3:11])=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:7]([NH:6][C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)[CH2:8][CH2:9][CH2:10][CH3:11] |f:1.2.3.4.5.6|

Inputs

Step One
Name
N-3-thienylpentanamide
Quantity
13.4 g
Type
reactant
Smiles
S1C=C(C=C1)NC(CCCC)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 16 h and at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of saturated sodium sulfate dropwise until the color change from green to white and
ADDITION
Type
ADDITION
Details
diluted with THF (200 mL)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)NC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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